4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid

Vue d'ensemble

Description

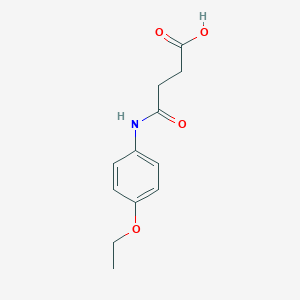

4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid is an organic compound with the molecular formula C12H15NO4 This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an amino group and a butanoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid typically involves the reaction of 4-ethoxyaniline with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The ethoxy group or the amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

Anti-inflammatory and Analgesic Properties

Research indicates that 4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid exhibits anti-inflammatory and analgesic properties. Preliminary studies suggest that the compound may interact with cyclooxygenase enzymes, which are critical in pain and inflammation pathways. This interaction could lead to its potential use in treating conditions like arthritis or other inflammatory diseases .

Neuroprotective Effects

The compound has been investigated for its cerebroprotective properties, showing promise in models of neurodegenerative diseases such as Alzheimer's. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders.

Prodrug Development

This compound is categorized as a prodrug , which means it is designed to be metabolically converted into an active form after administration. This characteristic makes it suitable for targeted drug delivery systems, potentially improving the efficacy and safety profiles of various drugs.

Formulation Strategies

The compound can be formulated with various excipients to enhance its solubility and bioavailability. For example, formulations using DMSO or PEG300 have been explored for in vivo applications, aiming to optimize therapeutic concentrations while minimizing side effects .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the reaction of specific precursors under controlled conditions to yield high-purity products. The development of derivatives with modified functional groups can lead to compounds with enhanced biological activity or altered pharmacological profiles .

Case Studies and Research Findings

Several studies have documented the potential applications of this compound:

- A study focusing on its anti-inflammatory effects reported a significant reduction in inflammatory markers in animal models treated with the compound, suggesting its viability as a therapeutic agent.

- Another investigation highlighted its neuroprotective capabilities, demonstrating improved cognitive function in models of neurodegeneration when administered the compound.

Mécanisme D'action

The mechanism of action of 4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-[(4-Methoxyphenyl)amino]-4-oxobutanoic acid

- 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid

- 4-[(4-Methylphenyl)amino]-4-oxobutanoic acid

Uniqueness

4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity, solubility, and biological activity. Compared to similar compounds with different substituents, the ethoxy group may confer distinct properties that make it suitable for specific applications in research and industry .

Activité Biologique

4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid, a compound with the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This compound features a butanoic acid backbone with an oxo group and an amino group attached to a para-ethoxyphenyl moiety, which may influence its interactions with biological targets.

Chemical Structure and Properties

The structural characteristics of this compound are significant for its biological activity. The presence of the ethoxy group on the phenyl ring may enhance its lipophilicity, potentially affecting its absorption and distribution in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol |

| Functional Groups | Amino, Carbonyl, Ethoxy |

Biological Activity Overview

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. Compounds with similar structures often modulate biological pathways related to pain and inflammation. Preliminary studies suggest that this compound may interact with key enzymes or receptors involved in these processes, particularly cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

The proposed mechanism of action involves the inhibition of COX enzymes, leading to decreased production of prostaglandins—lipid compounds that mediate inflammation and pain signaling. This inhibition may provide therapeutic benefits in conditions characterized by chronic inflammation.

Research Findings and Case Studies

- In Vitro Studies : Preliminary assays have shown that this compound can inhibit COX activity in cell culture models, suggesting potential applications in the treatment of inflammatory disorders.

- Comparative Analysis : A study comparing the activity of this compound with structurally similar analogs demonstrated significant differences in their anti-inflammatory effects. For instance, compounds such as 4-((4-methoxyphenyl)amino)-4-oxobutanoic acid showed lower efficacy compared to this compound, highlighting the importance of the ethoxy substitution.

- Binding Affinity Studies : Interaction studies revealed that this compound has a higher binding affinity for COX enzymes compared to other derivatives, which may correlate with its enhanced biological activity.

Data Table: Comparison with Similar Compounds

| Compound Name | CAS Number | Similarity Index | Biological Activity |

|---|---|---|---|

| 4-((4-methoxyphenyl)amino)-4-oxobutanoic acid | 56106-05-9 | 0.96 | Moderate Anti-inflammatory |

| 4-((3-methoxyphenyl)amino)-4-oxobutanoic acid | 16141-44-9 | 0.94 | Low Anti-inflammatory |

| 4-(4-acetamidophenoxy)butanoic acid | 937600-99-2 | 0.92 | Low Anti-inflammatory |

Propriétés

IUPAC Name |

4-(4-ethoxyanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-17-10-5-3-9(4-6-10)13-11(14)7-8-12(15)16/h3-6H,2,7-8H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCPMPAALKOYQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308626 | |

| Record name | 4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59256-45-0 | |

| Record name | 59256-45-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.